molecular formula C6H13ClO B8743393 1-(1-CHLOROETHOXY)BUTANE

1-(1-CHLOROETHOXY)BUTANE

Cat. No.: B8743393
M. Wt: 136.62 g/mol
InChI Key: DTHPTRJJKAMCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Chloroethoxy)butane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom attached to an ethoxy group, which is further bonded to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)butane can be synthesized through the reaction of butanol with chloroethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethoxy)butane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The ether group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: Butanol and chloroethanol derivatives.

    Elimination: Butenes.

    Oxidation: Butanone and other carbonyl compounds.

Scientific Research Applications

1-(1-Chloroethoxy)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethoxy)butane involves its reactivity due to the presence of the chlorine atom and the ether linkage. The chlorine atom makes the compound susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The ether linkage can also undergo cleavage under specific conditions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

    1-(Chloromethoxy)butane: Similar in structure but with a different alkyl chain length.

    1-(Chloromethoxy)ethane: A shorter chain analog with similar reactivity.

    1-(Chloromethoxy)propane: Another analog with a different chain length.

Uniqueness: 1-(1-Chloroethoxy)butane is unique due to its specific chain length and the presence of the chlorine atom, which imparts distinct reactivity patterns compared to its analogs. This makes it particularly useful in certain synthetic applications where specific reactivity is desired.

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-(1-chloroethoxy)butane

InChI

InChI=1S/C6H13ClO/c1-3-4-5-8-6(2)7/h6H,3-5H2,1-2H3

InChI Key

DTHPTRJJKAMCNL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)Cl

Origin of Product

United States

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